molecular formula C21H23N3OS B1676094 Flt-3 Inhibitor III CAS No. 852045-46-6

Flt-3 Inhibitor III

Cat. No. B1676094
M. Wt: 365.5 g/mol
InChI Key: FNZTULJDGIXMJJ-UHFFFAOYSA-N
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Description

Flt-3 Inhibitor III, also known under CAS 852045-46-6, is a small molecule/inhibitor that controls the biological activity of Flt-3 . It is primarily used for Phosphorylation & Dephosphorylation applications .


Chemical Reactions Analysis

Gilteritinib, a FLT3 inhibitor, is primarily metabolized via cytochrome P450 (CYP) 3A4 . The coadministration of gilteritinib with itraconazole (a strong P-glycoprotein inhibitor and CYP3A4 inhibitor) or rifampicin (a strong P-glycoprotein inducer and CYP3A inducer) significantly affected the gilteritinib pharmacokinetic profile .


Physical And Chemical Properties Analysis

Flt-3 Inhibitor III is a solid substance with a molecular weight of 365.49 . It is off-white in color and has a solubility of 10 mg/mL in DMSO . It is recommended to be stored at -20°C .

Scientific Research Applications

FLT3 Mutations and Acute Myeloid Leukemia

FLT3, a type III receptor tyrosine kinase, is crucial in hematopoietic cell survival, proliferation, and differentiation. FLT3 mutations, particularly internal tandem duplication mutations (FLT3-ITD) and point mutations or deletion in the tyrosine kinase domain (FLT3-TKD), are common and poor prognostic factors in acute myeloid leukemia (AML) patients. These mutations activate multiple intracellular signaling pathways, leading to cell proliferation and anti-apoptosis. FLT3 inhibitors, therefore, have been developed as potential therapies for AML. Current clinical-approved FLT3 inhibitors are used as monotherapy or in combination with conventional chemotherapeutic agents. However, resistance to FLT3 inhibitors has been noted, necessitating further studies for optimal therapeutic strategies (Kiyoi, Kawashima, & Ishikawa, 2019).

FLT3 Inhibitors: Classification and Clinical Applications

FLT3 inhibitors are classified based on their structure into aryl ureas, pyrimidinamines, indolocarbazoles, and others. These inhibitors block cell proliferation signals and accelerate tumor cell apoptosis, showing effectiveness in treating tumors with FLT3 mutations. Several FLT3 inhibitors have reached clinical stages or have been launched. The review by Ping (2009) provides insight into the pharmacodynamics and clinical study results of these compounds, highlighting their importance in treating tumors with FLT3 mutations (Ping, 2009).

Recent Advances and Clinical Challenges in FLT3 Inhibitors

The development of FLT3 inhibitors, such as AC220, has shown efficacy in clinical trials, especially against AML cells harboring FLT3 mutations. However, issues like severe bone marrow suppression and resistance highlight the need for further refinement in FLT3 inhibitor development for clinical use (Kiyoi, 2015).

Enhancing FLT3 Inhibitor Efficacy Through PROTAC Conversion

Converting a FLT3 inhibitor (quizartinib) into a proteolysis targeting chimera (PROTAC) enhances its antiproliferative activity and selectivity. The PROTAC induces degradation of FLT3 ITD mutant at low nanomolar concentrations, suggesting a potential new therapeutic approach for FLT3 ITD mutants (Burslem et al., 2018).

FLT3 in Understanding Acute Leukemia

FLT3 mutations in acute leukemias, especially AML, are linked to poor prognosis. The development of FLT3 inhibitors for molecular targeting of leukemia has gained momentum, with many now in clinical trials. Understanding FLT3's interaction with its ligand and mutations is vital for effective use of small molecule inhibitors in managing high-risk acute leukemia (Marković, MacKenzie, & Lock, 2005).

Small-Molecule FLT3 Inhibitors in AML Treatment

Small-molecule inhibitors targeting FLT3 have shown promise for AML therapy. These inhibitors target FLT3 mediated signaling pathways such as JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR. The review by Zhong et al. (2020) highlights the structural properties and biological activities of recent FLT3 inhibitors, addressing challenges in advancing these inhibitors for AML treatment (Zhong et al., 2020).

Future Directions

The natural history of FLT3-mutated AML is changing after the approval of midostaurin for frontline therapy and gilteritinib for relapsed or refractory patients . Recently reported, positive randomized trials of the drugs gilteritinib, quizartinib, and sorafenib predict even wider use of FLT3 inhibitors going forward .

properties

IUPAC Name

5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZTULJDGIXMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flt-3 Inhibitor III

Synthesis routes and methods

Procedure details

Me3SiBr (0.052 mL, 0.384 mmol, 1.1 equiv) and DMSO (0.027 mL, 0.384 mmol, 1.1 equiv) are added sequentially and dropwise to a cold (0° C.) solution of phenylacetaldehyde (42 mg, 0.349 mmol) in CH3CN (0.66 mL), under an argon atmosphere. The resulting mixture is stirred at 0° C. for 50 min, allowed to warm to RT and to stir for 10 min. CH3CN (0.97 mL) is added to the reaction mixture, followed by addition of [4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-thiourea (93 mg, 0.349 mmol). The reaction mixture is heated to reflux for 80 min, allowed to cool to RT and concentrated in vacuo. Purification of the crude product by silica gel (20 g) column chromatography (CH2Cl2/MeOH, 90/10) affords the title compound: ES-MS: 366.0 [M+H]+; single peak at tR=6.33 min (System 1); Rf=0.11 (CH2Cl2/MeOH, 80/20).
Quantity
0.052 mL
Type
reactant
Reaction Step One
Name
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.66 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
LL Yuan, A Green, L David, C Dozier, C Récher… - Leukemia Research, 2014 - Elsevier
… The FLT-3 inhibitor III was purchased from Calbiochem (San Diego, CA, USA). CHK1 inhibitor SCH-900776 was from Active Biochem (Maplewood, NJ, USA), AZD7762 was a kind gift …
Number of citations: 22 www.sciencedirect.com
H Al-Ali, SC Schürer, VP Lemmon… - ACS chemical …, 2013 - ACS Publications
… Bioassay activity clustering (Figure 2B) shows that certain compounds, such as ML-7 and Flt-3 inhibitor III, had a broad effect on multiple aspects of neurite growth, increasing NAL, NBA, …
Number of citations: 39 pubs.acs.org
J Liu, AR Sternberg, S Ghiasvand… - IEEE Transactions on …, 2018 - ieeexplore.ieee.org
… Cultures treated with GTP-14564 (multi-target inhibitor for c-fms, c-kit and Flt-3), EGFR/ErbB-2 inhibitor, and Flt-3 inhibitor III showed significantly lower lactate. Cultures treated with AG …
Number of citations: 36 ieeexplore.ieee.org
M Morel, M Vanderstraete, K Cailliau… - International Journal for …, 2014 - Elsevier
Protein kinases (PKs) are one of the largest protein families in most eukaryotic organisms. These enzymes are involved in the control of cell proliferation, differentiation and metabolism …
Number of citations: 38 www.sciencedirect.com
A Spencer, AD Sligar, D Chavarria, J Lee, D Choksi… - Scientific Reports, 2021 - nature.com
Physical activity has been consistently linked to decreased incidence of breast cancer and a substantial increase in the length of survival of patients with breast cancer. However, the …
Number of citations: 12 www.nature.com
R Wang - 2011 - search.proquest.com
Abstract Development of the embryonic kidney initiates with the formation of the ureteric bud (UB) from the Wolffian duct (WD) and proceeds as the UB and the MM reciprocally induce …
Number of citations: 3 search.proquest.com
AJX Lee - 2012 - discovery.ucl.ac.uk
Chromosomal instability (CIN) describes ongoing numerical and structural chromosomal aberrations in cancer cells, leading to intra-tumour heterogeneity and is frequently associated …
Number of citations: 2 discovery.ucl.ac.uk
AL Spencer - 2018 - repositories.lib.utexas.edu
Metastasis is the ultimate cause of most cancer-related deaths. As such, it is critical to understand the processes that control the spread of cancer through the body. To metastasize, …
Number of citations: 0 repositories.lib.utexas.edu
ME Ramirez - 2015 - utswmed-ir.tdl.org
Cancer therapy has traditionally focused on eliminating fast-growing populations of cells, yet a growing body of evidence suggests that small subpopulations of cancer cells can evade …
Number of citations: 0 utswmed-ir.tdl.org

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